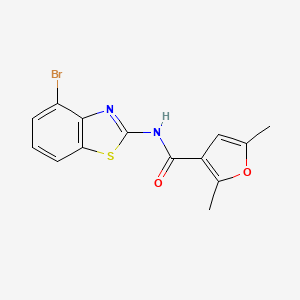

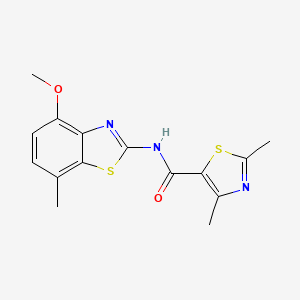

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, also known as bromo-DBF, is a small molecule inhibitor of the enzyme caspase-3. It has been studied extensively in the context of its potential use in cancer therapy and research. Caspase-3 is an essential protease involved in apoptosis, or programmed cell death, and is a key target for cancer therapies. Bromo-DBF has been shown to be a potent inhibitor of caspase-3, making it an attractive option for cancer research.

科学研究应用

Antibacterial Activity

The synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones has been explored as potential antibacterial agents . Researchers synthesized these compounds using precursor substrates such as substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3]oxazin-4-one. The structures were confirmed through IR, 1H NMR, mass spectrometry, and elemental analysis. Notably, these compounds demonstrated profound antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antitumor Properties

Quinazoline derivatives, including those containing the quinazoline-4(3H)-one ring system, have shown promise as antitumor agents. These compounds exhibit pharmacodynamic versatility and have been investigated for their potential in inhibiting tyrosine kinase receptors (TKR). Overexpression of TKRs occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), act as potent lipophilic DHFR inhibitors, making them relevant in cancer therapy .

Sedative and Analgesic Effects

The quinazoline scaffold has been associated with sedative and analgesic properties. Researchers have explored derivatives with potential activity in pain management and relaxation .

Antidiabetic Potential

Certain quinazoline derivatives have demonstrated antidiabetic effects. Their mechanisms of action may involve modulation of glucose metabolism or insulin sensitivity .

Anti-inflammatory Activity

The quinazoline nucleus contributes to anti-inflammatory properties. Researchers have investigated derivatives for their ability to mitigate inflammation, potentially through interactions with specific cellular pathways .

Antifungal Applications

Although less explored, quinazoline derivatives have also been investigated for antifungal activity. Their potential in combating fungal infections warrants further study .

属性

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c1-7-6-9(8(2)19-7)13(18)17-14-16-12-10(15)4-3-5-11(12)20-14/h3-6H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFDCYYUVTYVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)

![2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6577892.png)

![N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6577893.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole](/img/structure/B6577895.png)

![ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6577897.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577918.png)

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577944.png)